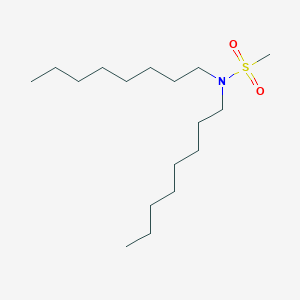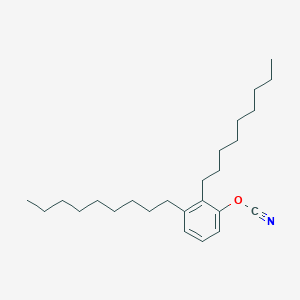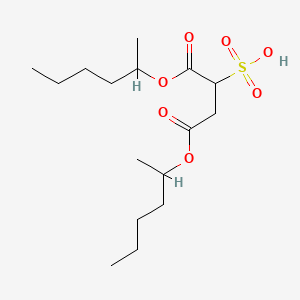![molecular formula C16H22O2SSi2 B14280937 Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane CAS No. 138199-62-9](/img/structure/B14280937.png)
Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane is an organosilicon compound characterized by the presence of both hydroxyl and dimethylsilyl groups. This compound is notable for its unique structural features, which include a phenyl ring substituted with hydroxy and dimethylsilyl groups, as well as a sulfanyl linkage connecting two phenyl rings. The presence of silicon atoms in the structure imparts distinct chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylsilanes and thiophenols.
Formation of Sulfanyl Linkage: The thiophenol is reacted with a phenylsilane derivative under controlled conditions to form the sulfanyl linkage between the phenyl rings.
Introduction of Hydroxy and Dimethylsilyl Groups: The resulting intermediate is then subjected to further reactions to introduce the hydroxy and dimethylsilyl groups at the desired positions on the phenyl rings. This step may involve the use of reagents such as dimethylchlorosilane and hydroxylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl rings or the sulfanyl linkage, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound’s ability to interact with biomolecules makes it a valuable tool for studying enzyme inhibition and protein binding.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, the compound is used in the formulation of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane involves its interaction with specific molecular targets. The hydroxyl and dimethylsilyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The sulfanyl linkage provides additional sites for interaction, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane can be compared with other similar compounds, such as:
Phenylsilanes: These compounds share the phenylsilane core but lack the sulfanyl linkage and additional functional groups.
Thiophenols: Thiophenols contain the sulfanyl linkage but do not have the silicon-based functional groups.
Organosilicon Compounds: Other organosilicon compounds may have different substituents on the silicon atoms, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of hydroxyl, dimethylsilyl, and sulfanyl groups, which impart distinct chemical properties and enable a wide range of applications.
Properties
CAS No. |
138199-62-9 |
|---|---|
Molecular Formula |
C16H22O2SSi2 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane |
InChI |
InChI=1S/C16H22O2SSi2/c1-20(2,17)15-9-5-13(6-10-15)19-14-7-11-16(12-8-14)21(3,4)18/h5-12,17-18H,1-4H3 |
InChI Key |
YLYRYHLDXCNGRR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)SC2=CC=C(C=C2)[Si](C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)

![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)
![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)


![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)
